molecular formula C21H28N6O3S B3017349 4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797174-14-1

4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B3017349
CAS RN: 1797174-14-1
M. Wt: 444.55
InChI Key: IVNRZXJUTYEHFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives is a topic of interest due to their significant pharmacological potential. In one study, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines. This process involved multiple steps, including the conversion of a 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one intermediate to a Schiff base and subsequent Mannich base derivatives . Another study focused on the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which involved the use of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one, followed by a series of modifications to form the final structure .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of triazole and pyrazole fragments, which can be strategically modified to influence biological activity. The structural combination of these heterocycles in a single molecule increases the likelihood of interaction with various biological targets. In the case of the 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, the structure was confirmed using 1H NMR and infrared spectra, as well as qualitative and quantitative elemental composition analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise conditions. For instance, the synthesis of the triazole derivatives mentioned in the first study required the formation of a Schiff base and the use of morpholine or methyl piperazine as amine components . In the second study, the reaction conditions for obtaining the triazolo[3,4-b][1,3,4]thiadiazoles were optimized, and the interaction with carboxylic acids in the environment of phosphorus oxychloride was a critical step .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were determined using high-performance liquid chromatography to ensure the individual nature and purity of the substances. The results of molecular docking studies provided insights into the biological potential of the compounds, particularly their probable effect on the activity of 14α-demethylase lanosterol, an enzyme implicated in antifungal activity . This highlights the importance of understanding the physical and chemical properties of these compounds in relation to their biological functions.

Scientific Research Applications

Molecular Stabilities and Docking Studies

Research on benzimidazole derivatives bearing 1,2,4-triazole, similar in structural complexity to the chemical , highlights their potential as EGFR inhibitors with anti-cancer properties. The study utilized density functional theory and molecular docking to analyze the mechanism behind their anti-cancer properties, finding specific inter-molecular hydrogen bonds crucial for EGFR binding and anti-cancer activity (Karayel, 2021).

Diversity-Oriented Synthesis

Another study focused on the diversity-oriented synthesis of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This approach allows for the rapid creation of structurally diverse compounds for screening against various biological targets, underscoring the potential for creating novel compounds with significant biological activities (Zaware et al., 2011).

Antimicrobial Activities

The synthesis and antimicrobial activity evaluation of new 1,2,4-triazole derivatives further exemplifies the utility of such compounds in developing new antimicrobials. This research created novel compounds exhibiting good to moderate activities against various microorganisms, highlighting the chemical family's potential for developing new antimicrobial agents (Bektaş et al., 2010).

Novel Synthesis Approaches

Studies also explore novel synthesis approaches for creating complex molecules with potential biological activities. For instance, the synthesis of polyketide aromatics from pyrylium salts demonstrates innovative methods to generate compounds with potential medicinal chemistry applications (Griffin et al., 1984).

properties

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-4-26-19(23-27(21(26)29)11-12-30-3)15-7-9-25(10-8-15)20(28)17-14-16(22-24(17)2)18-6-5-13-31-18/h5-6,13-15H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNRZXJUTYEHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

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